Tert-butyl 3-ethynylphenylcarbamate
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Overview
Description
Cefcapene pivoxil (hydrochloride) is a third-generation cephalosporin antibiotic. It was patented in 1985 and approved for medical use in 1997 . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus . It is commonly used to treat respiratory tract infections, skin infections, and urinary tract infections.
Preparation Methods
The preparation of cefcapene pivoxil (hydrochloride) involves several synthetic steps:
Initial Reaction: A compound shown in formula I is stirred and dissolved in pyridine, followed by the addition of methanesulfonyl chloride.
Intermediate Formation: The compound from step 1 reacts with 7-ACA in the presence of proline and diisopropylamine to form a compound shown in formula III.
Further Reaction: The compound from step 2 reacts with potassium carbonate to form a compound shown in formula IV.
Final Steps: The compound from step 3 reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form a compound shown in formula V. This compound then reacts with iodomethyl pivalate in dimethylformamide (DMF) in the presence of potassium phosphate and copper acetate.
Deprotection: The final step involves deprotection of the compound from step 4 to obtain cefcapene pivoxil (hydrochloride).
This method is particularly suitable for mass production due to its high yield and minimal by-products .
Chemical Reactions Analysis
Cefcapene pivoxil (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: This reaction occurs in aqueous solutions, leading to the degradation of the compound.
Oxidation: The compound is susceptible to oxidative degradation, especially in the presence of oxygen.
Thermal Degradation: Exposure to high temperatures can cause the compound to degrade.
Common reagents used in these reactions include citric acid, potassium chloride, and acetonitrile . The major products formed from these reactions are degradation products that can be analyzed using high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Cefcapene pivoxil (hydrochloride) has several scientific research applications:
Pharmacokinetic Studies: It is used in pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion in the human body.
Antibacterial Research: The compound is studied for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.
Clinical Trials: It is used in clinical trials to evaluate its efficacy and safety in treating infections.
Analytical Chemistry: The compound is used in the development of analytical methods for the determination of cephalosporins in pharmaceutical preparations.
Mechanism of Action
Cefcapene pivoxil (hydrochloride) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
Comparison with Similar Compounds
Cefcapene pivoxil (hydrochloride) is compared with other cephalosporin antibiotics such as cefteram pivoxil and amoxicillin:
Cefteram Pivoxil: Both cefcapene pivoxil and cefteram pivoxil are used to treat respiratory tract infections.
Similar compounds include cefteram pivoxil, cefditoren pivoxil, and cefalexin .
Properties
IUPAC Name |
tert-butyl N-(3-ethynylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBYRQRBCBWDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460901 |
Source
|
Record name | tert-butyl 3-ethynylphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185619-66-3 |
Source
|
Record name | tert-butyl 3-ethynylphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-ethynylphenylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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